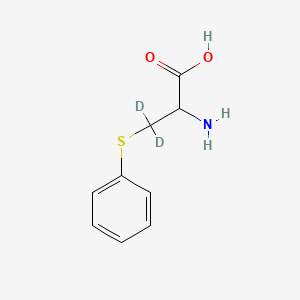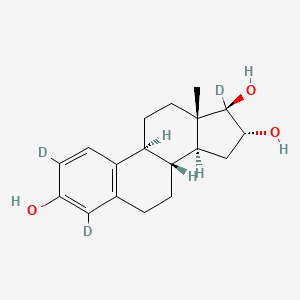
Estriol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estriol-d3: is a deuterated form of estriol, a naturally occurring estrogen. Estriol is one of the three main estrogens produced by the human body, primarily during pregnancy. The deuterium labeling in this compound allows for differentiation between it and non-labeled estriol, making it particularly useful in research applications, especially in mass spectrometry-based assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estriol-d3 is synthesized by incorporating deuterium atoms into the estriol molecule. This process typically involves the selective replacement of hydrogen atoms with deuterium. The synthesis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield. The final product is often subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the incorporation of deuterium and the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Estriol-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various catalysts and reagents, including palladium on carbon and deuterated solvents, are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated metabolites, while reduction can regenerate the parent estriol molecule .
Scientific Research Applications
Chemistry: Estriol-d3 is used as an internal standard in mass spectrometry to quantify estriol levels in biological samples. Its deuterium labeling allows for precise differentiation from endogenous estriol, facilitating accurate measurements .
Biology: In biological research, this compound is used to study estrogen receptor interactions and signaling pathways. It helps in understanding the role of estriol in various physiological processes, including pregnancy and fetal development .
Medicine: this compound is employed in clinical research to investigate its potential therapeutic applications. It is studied for its effects on estrogen receptor-negative breast cancer cells and its role in hormone replacement therapy .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its stable isotope labeling makes it a valuable tool for pharmacokinetic and metabolic studies .
Mechanism of Action
Estriol-d3 exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that mediate the effects of estriol on the target cell . This compound acts as an antagonist of the G-protein coupled estrogen receptor in estrogen receptor-negative breast cancer cells .
Comparison with Similar Compounds
Estrone: Another naturally occurring estrogen, less potent than estradiol but more potent than estriol.
Estradiol: The most potent estrogen, primarily responsible for the development and maintenance of female reproductive tissues.
Deuterated Estradiol: Similar to Estriol-d3, this compound is used in research for its stable isotope labeling
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. Its ability to serve as an internal standard in mass spectrometry and its specific interactions with estrogen receptors make it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C18H24O3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,17D |
InChI Key |
PROQIPRRNZUXQM-GQLOBORWSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


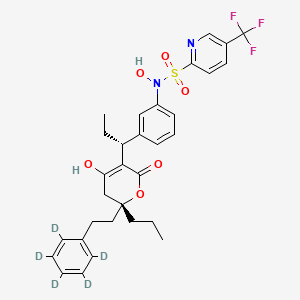
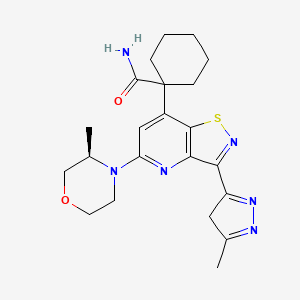


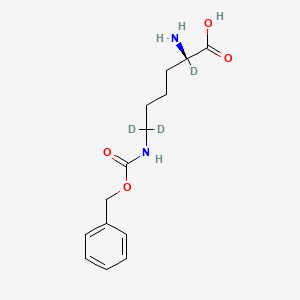
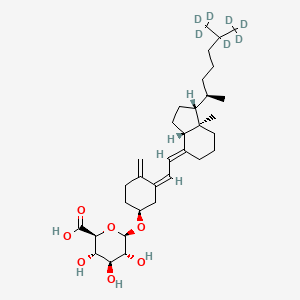

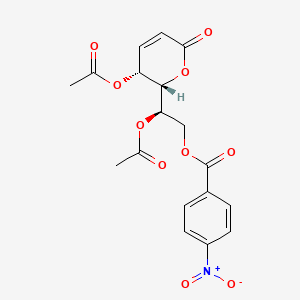
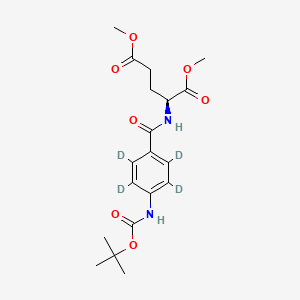
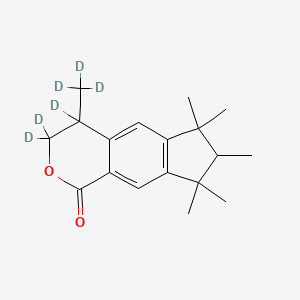
![[Glu4]-Oxytocin](/img/structure/B12413330.png)
